molecular formula C11H17NO B181488 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine CAS No. 117322-93-7

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Cat. No.: B181488
CAS No.: 117322-93-7
M. Wt: 179.26 g/mol
InChI Key: DPLCQNGJZJXXPM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a 1-methyl-ethylamine moiety

Properties

IUPAC Name

1-(3,5-dimethylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLCQNGJZJXXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415453
Record name 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117322-93-7
Record name 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine typically involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent, followed by amination. One common method involves the use of 1-bromo-2-methylpropane as the alkylating agent, which reacts with 3,5-dimethylphenol in the presence of a base such as potassium carbonate to form 2-(3,5-dimethylphenoxy)-1-methylpropane. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives .

Scientific Research Applications

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act on cellular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)methyl]oxirane
  • 2-(3,5-Dimethylphenoxy)ethanol
  • 6-chloro-3-[3-(4-chloro-3,5-dimethyl-phenoxy)propyl]-1H-indole-2-carboxylic acid

Uniqueness

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biological Activity

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is a compound that has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 117322-93-7
  • Molecular Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol

Research indicates that compounds similar to this compound often interact with various biological receptors and enzymes. The presence of the phenoxy group is significant as it can enhance the lipophilicity of the compound, allowing better membrane penetration and receptor binding.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The ability to disrupt bacterial cell membranes is a common mechanism.
  • Anticancer Properties : Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a related compound on MCF-7 cells. The results indicated that treatment with concentrations above 800 ppm led to significant cell death within three hours, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phenolic compounds similar to this compound. The study found that these compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, suggesting a broad-spectrum antimicrobial action .

Data Tables

Activity TypeTested ConcentrationObserved Effect
Cytotoxicity800 - 1600 ppmInduced apoptosis in MCF-7 cells
Antimicrobial1875 ppmBactericidal effect on S. aureus

Discussion

The biological activities of this compound suggest a promising profile for further pharmacological development. Its structural features align with known bioactive compounds, which could facilitate interactions with various biological targets.

Future Directions

Further research is warranted to explore:

  • The detailed mechanisms through which this compound exerts its effects.
  • Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • In vivo studies to assess the pharmacokinetics and therapeutic potential in clinical settings.

Q & A

Q. Critical Parameters :

  • Base strength and solvent polarity for alkylation efficiency.
  • Reaction time and temperature to minimize byproducts (e.g., over-alkylation).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Methodological Approach :

  • ¹H-NMR : Compare peaks to reference data. For example, aromatic protons (δ 6.4–6.7 ppm) and methyl groups (δ 2.2–2.3 ppm) confirm substituent positions .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients.
  • Melting Point : Consistency with literature values (if crystalline).

Q. Table 1: Key NMR Signals (CDCl₃)

Proton Environmentδ (ppm)Reference
Aromatic (3,5-dimethyl)6.47–6.70
Methyl (phenoxy)2.29
Ethylamine (CH₃)1.35–1.64

Advanced: What strategies optimize synthesis yield while minimizing side reactions?

Answer:

  • Stepwise Alkylation : Controlled addition of 1-bromo-2-methylpropane reduces di-alkylation byproducts. Evidence shows yields up to 95% with dropwise addition in CH₃CN/H₂O .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
  • Temperature Control : Maintain 60–80°C during amination to prevent decomposition.

Q. Table 2: Yield Optimization

ConditionYield (%)Side ProductsSource
Dropwise alkylation95<5%
TBAB catalyst888%

Advanced: How can contradictory biological activity data be resolved?

Answer:
Methodological Recommendations :

  • Orthogonal Assays : Validate receptor binding (e.g., radioligand assays) with functional cellular assays (e.g., cAMP modulation) to confirm target engagement .
  • Enantiopurity Analysis : Chiral HPLC or capillary electrophoresis to rule out activity differences between enantiomers.
  • Structural Analog Comparison : Test analogs (e.g., 2-(3,5-Dimethylphenoxy)ethanol) to isolate pharmacophoric groups .

Advanced: What computational methods predict the compound’s reactivity and biological interactions?

Answer:

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., phenoxy group oxidation) to identify transition states and energy barriers .
  • Molecular Docking : Screen against targets (e.g., GPCRs) using software like AutoDock Vina. Align results with experimental IC₅₀ values for validation.
  • ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity early in drug development .

Basic: What are the compound’s key applications in medicinal chemistry research?

Answer:

  • Intermediate for Drug Derivatives : Used in synthesizing indole-based analogs (e.g., serotonin receptor modulators) via amide coupling .
  • Cellular Pathway Probes : Study adrenergic or dopaminergic signaling due to structural similarity to phenethylamines .

Advanced: How can researchers address stability issues during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon to prevent oxidation of the phenoxy group.
  • Accelerated Stability Testing : Use HPLC to monitor degradation under varying pH, temperature, and light exposure.

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